5-(3-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole
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Overview
Description
5-(3-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole is a chemical compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a nitrophenyl group and an isopropyl group attached to the oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-nitrobenzaldehyde with isopropylamine in the presence of an acid catalyst to form an intermediate Schiff base. This intermediate then undergoes cyclization with an appropriate reagent, such as acetic anhydride, to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
5-(3-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form nitroso or hydroxylamine derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Nitroso or hydroxylamine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
5-(3-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The isopropyl group may influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within the body.
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-3-(propan-2-yl)-1,2-oxazole: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
5-(3-Methylphenyl)-3-(propan-2-yl)-1,2-oxazole: Contains a methyl group instead of a nitro group, leading to different electronic and steric effects.
5-(3-Chlorophenyl)-3-(propan-2-yl)-1,2-oxazole:
Uniqueness
5-(3-Nitrophenyl)-3-(propan-2-yl)-1,2-oxazole is unique due to the presence of the nitro group, which imparts specific electronic properties and reactivity
Properties
Molecular Formula |
C12H12N2O3 |
---|---|
Molecular Weight |
232.23 g/mol |
IUPAC Name |
5-(3-nitrophenyl)-3-propan-2-yl-1,2-oxazole |
InChI |
InChI=1S/C12H12N2O3/c1-8(2)11-7-12(17-13-11)9-4-3-5-10(6-9)14(15)16/h3-8H,1-2H3 |
InChI Key |
WJOIYYPLFFIFKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NOC(=C1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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